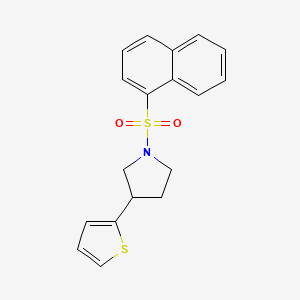

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-naphthalen-1-ylsulfonyl-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-23(21,18-9-3-6-14-5-1-2-7-16(14)18)19-11-10-15(13-19)17-8-4-12-22-17/h1-9,12,15H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDKWHZGRXRMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of naphthalene followed by the formation of the pyrrolidine ring and subsequent thiophene attachment. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiophene rings.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

1-(Naphthalen-1-ylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.

1-(Naphthalen-1-ylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyridine rings. These differences can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a naphthalene ring, a thiophene moiety, and a pyrrolidine structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| LogP | 3.45 |

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and have potential anti-inflammatory properties.

Pharmacological Studies

Recent research has indicated that this compound exhibits significant activity against several cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.

Table 2: In Vitro Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| PC-3 | 12.5 | Cell cycle arrest and apoptosis |

| A549 | 18.0 | Inhibition of proliferation |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer types, with the highest efficacy observed in lung and breast cancers .

- Anti-inflammatory Effects : Another research article focused on the anti-inflammatory effects of the compound in animal models. It showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.